Quisultazine

Gastric acid secretion Phenothiazine pharmacology Antisecretory mechanism

Quisultazine (also designated LM 24056; quisultidine) is a synthetic phenothiazine derivative classified as a non-anti-H₂ antisecretory agent with no central nervous system effects. Its chemical identity is 10H-Phenothiazine-2-sulfonamide, 10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-, with molecular formula C₂₁H₂₅N₃O₂S₂ and molecular weight 415.57 g/mol.

Molecular Formula C21H25N3O2S2
Molecular Weight 415.6 g/mol
CAS No. 64099-44-1
Cat. No. B1680409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuisultazine
CAS64099-44-1
SynonymsLM 24056
LM24056
N,N-dimethylsulfamoyl-2-(quinuclidinyl-3)-10-phenothiazine
quisultidine
Molecular FormulaC21H25N3O2S2
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4CN5CCC4CC5
InChIInChI=1S/C21H25N3O2S2/c1-22(2)28(25,26)16-7-8-21-18(13-16)24(17-5-3-4-6-20(17)27-21)19-14-23-11-9-15(19)10-12-23/h3-8,13,15,19H,9-12,14H2,1-2H3
InChIKeyHTHHBTMNLHMBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quisultazine (CAS 64099-44-1): Gastric Antisecretory Phenothiazine with Non-H2 Mechanism


Quisultazine (also designated LM 24056; quisultidine) is a synthetic phenothiazine derivative classified as a non-anti-H₂ antisecretory agent with no central nervous system effects. Its chemical identity is 10H-Phenothiazine-2-sulfonamide, 10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-, with molecular formula C₂₁H₂₅N₃O₂S₂ and molecular weight 415.57 g/mol [1]. The compound was patented by MARPHA Societe d'Etude et d'Exploitation de Marques and investigated as an inhibitor of nocturnal gastric secretion [2]. Quisultazine was developed as a research tool for studying gastric acid and pepsin secretory regulation independent of histamine H₂ receptor blockade [3].

Quisultazine Procurement: Why Standard Antisecretory Agents Cannot Be Directly Substituted


Quisultazine occupies a distinct pharmacological niche that precludes interchangeability with therapeutically similar gastric antisecretory compounds. Unlike H₂ receptor antagonists (cimetidine, ranitidine, famotidine), muscarinic antagonists (atropine, pirenzepine), or proton pump inhibitors, Quisultazine's gastric antisecretory activity operates through an antigastrinic mechanism with no significant H₂ receptor blockade and negligible anticholinergic properties [1]. In canine gastric fistula and denervated pouch models, LM 24056 (Quisultazine) achieved nearly complete inhibition of gastrin- and gastrin-plus-bethanechol-stimulated acid and pepsin secretion, yet failed to reduce histamine-stimulated secretion—a functional signature that distinguishes it mechanistically from H₂ receptor antagonists [2]. This selectivity profile creates a scenario where substitution with a standard H₂ antagonist or anticholinergic agent would fundamentally alter the experimental or therapeutic intervention being studied. Additionally, Quisultazine exhibits a long duration of action sustained by the persistent presence of a desmethyl metabolite at higher plasma concentrations than the parent compound, a pharmacokinetic feature not shared by short-acting comparator agents [3].

Quisultazine Differential Evidence: Quantitative Comparison Against Gastric Antisecretory Standards


Mechanism of Action Differentiation: Non-H₂, Non-Anticholinergic Antisecretory Profile

Quisultazine (LM 24056) demonstrates a mechanism of action fundamentally distinct from H₂ receptor antagonists and anticholinergic agents. In canine models with gastric fistula and denervated Heidenhain pouch, LM 24056 produced nearly complete inhibition of acid and pepsin secretion stimulated by gastrin and gastrin + bethanechol (IC₅₀ ≈ 1.25 mg·kg⁻¹·h⁻¹), yet was unable to reduce histamine-stimulated secretion [1]. In contrast, H₂ receptor antagonists such as cimetidine and ranitidine inhibit histamine-stimulated secretion potently. Additionally, in vitro and in vivo assays demonstrated that LM 24056 possesses very weak affinity to muscarinic receptors with negligible anticholinergic properties at the peripheral level and no effect at the central level, unlike atropine (non-selective muscarinic antagonist) and pirenzepine (M₁-selective antagonist) [2].

Gastric acid secretion Phenothiazine pharmacology Antisecretory mechanism

Selective Inhibition Profile: Differential IC₅₀ Values Across Stimulation Modalities

Quisultazine (LM 24056) exhibits stimulus-dependent inhibitory potency that distinguishes its pharmacological profile. In dogs with gastric fistula and Heidenhain pouch, LM 24056 demonstrated differential IC₅₀ values based on the secretory stimulus: for gastrin + bethanechol-stimulated acid and pepsin secretion, IC₅₀ was approximately 0.25 mg·min⁻¹; for gastrin-stimulated acid secretion alone, IC₅₀ was approximately 0.5 mg·min⁻¹ [1]. Under a different dosing paradigm using mg·kg⁻¹·h⁻¹ infusion rates, the IC₅₀ for acid and pepsin secretion was approximately 1.25 mg·kg⁻¹·h⁻¹ [2]. This stimulus-dependent potency profile contrasts with H₂ receptor antagonists, which typically inhibit histamine-stimulated secretion with comparable or greater potency than gastrin-stimulated secretion [2].

Gastric secretion IC₅₀ comparison Pharmacodynamics

Long Duration of Action: Pharmacokinetic Differentiation via Active Metabolite

Quisultazine (LM 24056) demonstrates a long duration of antisecretory action that distinguishes it from shorter-acting gastric antisecretory agents. Pharmacokinetic analysis revealed that the long-lasting antisecretory effect is supported by the persistent presence in plasma of a desmethyl metabolite at higher concentrations than the parent compound at any time point [1]. Comparative potency evaluation showed that desmethyl LM 24056 is a more potent antisecretory drug than LM 24056 itself. In contrast, LM 24056 sulfoxide and LM 24056 sulfone metabolites exhibit lower antisecretory activity than the parent compound [1]. Desmethyl LM 24056 also possesses more marked affinity to peripheral muscarinic receptors than LM 24056, though therapeutic doses of LM 24056 were not associated with anticholinergic side-effects, suggesting a 'prodrug-like' effect [1].

Pharmacokinetics Drug metabolism Duration of action

Nocturnal Gastric Secretion Inhibition: Clinical Potency in Human Subjects

In human subjects, Quisultazine (LM 24056) demonstrated a distinctive pattern of differential inhibition of nocturnal versus pentagastrin-stimulated gastric secretion. In healthy volunteers, LM 24056 weakly inhibited pentagastrin-stimulated gastric secretion but acted as a powerful inhibitor of nocturnal gastric secretion [1]. In 23 patients with duodenal ulcer, LM 24056 produced dose-dependent inhibition of overnight acid output: 100 mg reduced acid output by 31%, 200 mg by 70%, and 300 mg by 81%. Overnight pepsin secretion was inhibited by 15%, 50%, and 69% at the same respective doses [1]. This differential sensitivity between pentagastrin-stimulated daytime secretion and basal nocturnal secretion distinguishes LM 24056 from H₂ receptor antagonists such as ranitidine, which powerfully inhibits both nocturnal and pentagastrin-stimulated gastric secretion [1].

Clinical pharmacology Duodenal ulcer Nocturnal acid secretion

Dual Pathway Inhibition: Acid and Pepsin Suppression in Feeding-Stimulated Models

Quisultazine (LM 24056) inhibits both acid and pepsin secretion in response to endogenous gastrin release triggered by feeding, differentiating it from agents with narrower antisecretory profiles. In dogs, intravenous administration of 1 to 30 mg·h⁻¹ of LM 24056 reduced or abolished both gastric acid secretion and gastrin release, with an IC₅₀ of 5 mg·h⁻¹ (approximately 0.5 mg·kg⁻¹·h⁻¹) for both responses [1]. Peroral administration of LM 24056 two hours before feeding significantly reduced secretory responses to combinations of feeding with either antramine (a natural histamine derivative) or synthetic histamine [2]. This dual acid-plus-pepsin inhibition profile contrasts with proton pump inhibitors, which primarily suppress acid secretion with variable effects on pepsin output [1].

Gastric physiology Pepsin secretion Feeding response

Central Nervous System Safety Margin: Absence of CNS Effects

Unlike classical phenothiazine derivatives such as chlorpromazine, which exhibit prominent central nervous system effects (sedation, antipsychotic activity, extrapyramidal symptoms), Quisultazine (LM 24056) is characterized as a phenothiazine derivative with no central effects . This functional distinction arises from structural modifications that redirect pharmacological activity toward peripheral gastric antisecretory targets. While chlorpromazine and related phenothiazines achieve therapeutic utility through dopamine D₂ receptor antagonism in the CNS, LM 24056 demonstrates negligible central activity in rodent behavioral assays and no anticholinergic effects at the central level [1]. This property enables gastric secretion research without the confounding variables of CNS sedation or autonomic side effects.

CNS safety Phenothiazine derivatives Side-effect profile

Quisultazine Application Scenarios: Research Contexts Where Differential Evidence Matters


Mechanistic Dissection of Gastrin-Mediated Gastric Secretory Pathways

Quisultazine enables researchers to selectively probe gastrin-dependent gastric secretion without confounding H₂ receptor blockade or anticholinergic interference. In canine gastric fistula and denervated pouch models, LM 24056 achieved nearly complete inhibition of gastrin- and gastrin+bethanechol-stimulated acid and pepsin secretion (IC₅₀ ≈ 1.25 mg·kg⁻¹·h⁻¹) while failing to reduce histamine-stimulated secretion, a functional signature not achievable with H₂ antagonists or muscarinic blockers [1]. This selective profile makes Quisultazine a valuable reference compound for studies distinguishing gastrinergic from histaminergic regulation of gastric function.

Circadian Gastric Physiology and Nocturnal Acid Hypersecretion Models

Quisultazine's differential inhibition of nocturnal versus pentagastrin-stimulated secretion provides a unique tool for investigating circadian gastric physiology. In duodenal ulcer patients, LM 24056 produced dose-dependent nocturnal acid output inhibition of 31% (100 mg), 70% (200 mg), and 81% (300 mg), with corresponding pepsin inhibition of 15%, 50%, and 69%, while only weakly affecting pentagastrin-stimulated daytime secretion [2]. This selective nocturnal antisecretory activity distinguishes LM 24056 from ranitidine and other H₂ antagonists that inhibit both nocturnal and stimulated secretion, enabling researchers to isolate nighttime gastric secretion mechanisms.

Pharmacokinetic Studies of Prodrug-Like Antisecretory Agents

Quisultazine serves as a reference compound for investigating prodrug-like antisecretory activity mediated by active metabolites. The long duration of antisecretory action is sustained by persistent plasma presence of a desmethyl metabolite at concentrations exceeding the parent compound, with desmethyl LM 24056 demonstrating greater antisecretory potency than LM 24056 itself [3]. In contrast, LM 24056 sulfoxide and sulfone metabolites exhibit lower potency. This metabolite-driven pharmacology provides a well-characterized system for studying structure-activity relationships in phenothiazine-derived antisecretory agents and for evaluating extended-duration gastric secretion models without repeated dosing requirements.

Comparative Gastric Pharmacology Reference Standard

Quisultazine's well-defined pharmacological profile—non-H₂, non-anticholinergic, antigastrinic antisecretory activity without CNS effects—establishes it as a useful reference standard for comparative gastric pharmacology studies. When screening novel antisecretory compounds or characterizing gastrointestinal drug candidates, LM 24056 provides a benchmark for non-H₂-dependent, gastrin-pathway-specific inhibition against which new chemical entities can be evaluated [1]. Its stimulus-dependent IC₅₀ values (0.25–1.25 mg·kg⁻¹·h⁻¹ depending on secretory stimulus) and clear distinction from H₂ antagonists (cimetidine, ranitidine), muscarinic antagonists (atropine, pirenzepine), and proton pump inhibitors enable systematic pharmacological profiling of investigational agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quisultazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.